Levofloxacin Tetrafluoro Impurity 2
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Overview
Description
Scientific Research Applications
Genotoxicity Evaluation
Levofloxacin n-oxide, an impurity in levofloxacin, was investigated for its genotoxicity using in silico and in vitro methods. The study utilized Derek, a commercial structure-activity relationship software, and conducted mouse lymphoma and chromosome aberration assays in Chinese hamster lung cells. The impurity was found to be non-mutagenic in the mouse lymphoma assay, though it showed a significant increase in structural aberrations in certain conditions (Zhu et al., 2012).
Analytical Method Development
A new High-Performance Liquid Chromatography (HPLC) method was developed for the enantioselective separation of levofloxacin and its chiral impurity. This research aimed to improve the separation of levofloxacin enantiomers by optimizing various factors, such as the concentration of D-phenylalanine, the pH of the buffer, and the flow rate. The method was validated according to ICH Q2 (R1) guidelines and was successful in determining levofloxacin impurity in raw material and pharmaceutical dosage forms (Abousalih et al., 2021).
Electrochemical Mineralization
A study on the electrochemical mineralization of levofloxacin using the electro-Fenton-pyrite process showed the degradation of the drug in water. This process used pyrite powder to regulate pH and supply Fe(2+) as a catalyst. The results revealed efficient mineralization of levofloxacin and identified final products such as oxalic and oxamic acids, contributing to understanding levofloxacin's environmental impact (Barhoumi et al., 2015).
Sensor Development for Determination
Research was conducted to develop highly sensitive and selective carbon paste electrodes for the potentiometric determination of levofloxacin. These sensors were applied successfully for levofloxacin determination in pharmaceutical preparation and biological samples, indicating their potential for accurate levofloxacin measurement in various settings (Abdel-Haleem et al., 2021).
Impurity Detection and Characterization
An integrated approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for detecting and characterizing trace impurities in levofloxacin. This method proved to be rapid, sensitive, and automatic for impurity profiling, essential for ensuring the quality and safety of pharmaceuticals (Zheng et al., 2014).
Prodrug Development
A study aimed at developing and evaluating levofloxacin-proliposomes for pulmonary delivery as a treatment for lung tuberculosis. This research showed that levofloxacin-proliposomes were less toxic to respiratory cells and did not activate inflammatory mediators, suggesting their potential as an alternative formulation for delivering levofloxacin to the lower airways (Rojanarat et al., 2012).
Safety And Hazards
Future Directions
properties
CAS RN |
103995-33-1 |
---|---|
Product Name |
Levofloxacin Tetrafluoro Impurity 2 |
Molecular Formula |
C14H12F4O4 |
Molecular Weight |
320.24 |
Appearance |
White Solid to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
3-(2,3,4,5-tetrafluorophenyl)-3-oxo-2-(ethoxymethylene)-propanoic acid ethyl ester; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.